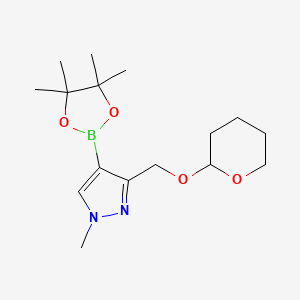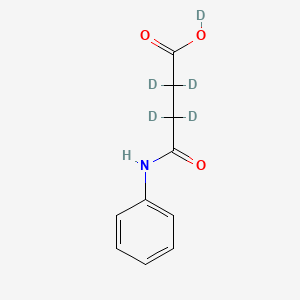
d5-4-Anilino-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d5-4-Anilino-4-oxobutanoic acid: is a deuterium-labeled analog of 4-Anilino-4-oxobutanoic acid. This compound is often used as a reference standard in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of d5-4-Anilino-4-oxobutanoic acid typically involves the incorporation of deuterium atoms into the 4-Anilino-4-oxobutanoic acid molecule. One common method is the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. This method involves reacting aniline with an anhydride in the presence of the enzyme, resulting in high yields and rapid reaction times .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of biocatalysts like acyltransferases makes the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: d5-4-Anilino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
d5-4-Anilino-4-oxobutanoic acid is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantifying and tracing the compound in complex mixtures.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of d5-4-Anilino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. As a labeled analog, it helps in tracing the metabolic pathways of its parent compound, 4-Anilino-4-oxobutanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry .
Comparación Con Compuestos Similares
4-Anilino-4-oxobutanoic acid: The non-deuterated version of the compound.
Vorinostat: A histone deacetylase inhibitor with a similar structure and pharmacological profile.
Uniqueness: d5-4-Anilino-4-oxobutanoic acid is unique due to its deuterium labeling, which provides advantages in tracing and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise measurement is crucial.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
deuterio 4-anilino-2,2,3,3-tetradeuterio-4-oxobutanoate |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i6D2,7D2/hD |
Clave InChI |
KTFGFGGLCMGYTP-DJUFKDDYSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)NC1=CC=CC=C1)C([2H])([2H])C(=O)O[2H] |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)


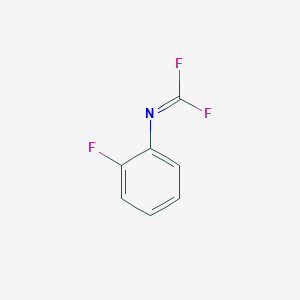
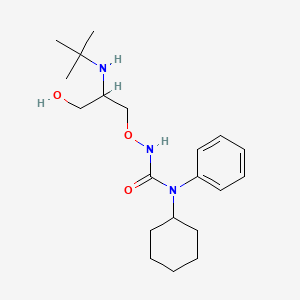



![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
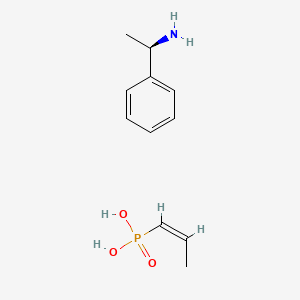
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

